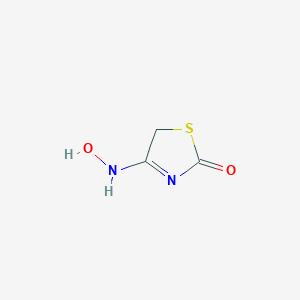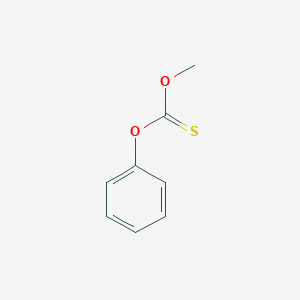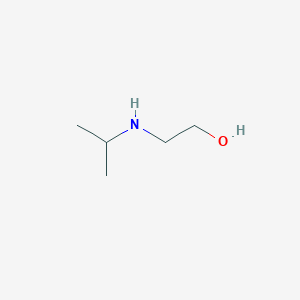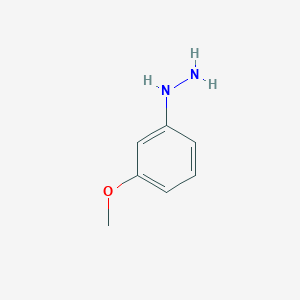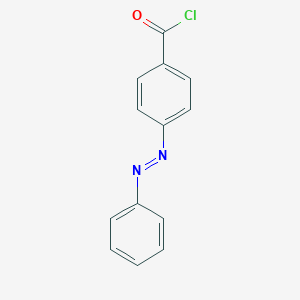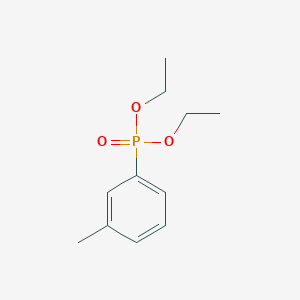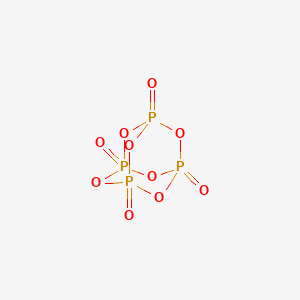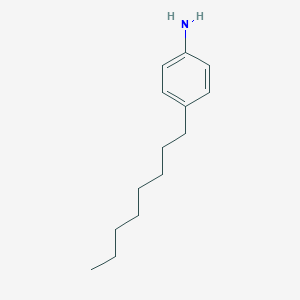
6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one
概要
説明
The compound “6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one” is a derivative of pyridazinone . Pyridazinone derivatives have been studied for their potential biological activities, including antibacterial, antifungal, antimycobacterial, and cytotoxic activities .
Synthesis Analysis
The synthesis of pyridazinone derivatives involves the use of a N’-benzyliden-acetohydrazide moiety at position 2 . The structures of these newly synthesized compounds were confirmed by IR, 1H NMR, and MS data . Another study reported the synthesis of dichlorobenzamide derivatives from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .Chemical Reactions Analysis
Pyridazinone derivatives have been tested for their antibacterial, antifungal, antimycobacterial, and cytotoxic activities . The compounds exhibited activity against both Gram-positive and Gram-negative bacteria . Most of the compounds were active against E. coli ATCC 35218 .科学的研究の応用
Synthesis of Derivatives
The compound can be used in the synthesis of various derivatives. For instance, it has been used in the synthesis of 6-[(Z)(4-Chlorophenyl)diazenyl]-N-(3,4-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide . This synthesis was achieved from substituted reactive methylene acid in a single step utilizing classical heating, microwave “jump start” and grindstone “friction activated” synthesis .
Preparation of Thin Films
The compound can be used in the preparation of thin films. For example, thin films of 2,9-Bis [2-(4-chlorophenyl)ethyl] anthrax [2,1,9-def:6,5,10-d′e′f′] diisoquinoline-1,3,8,10 (2H,9H) tetrone (Ch-diisoQ) were prepared by thermal evaporation technique . These films have potential applications in various fields such as gas sensors, film transistors, and photovoltaic cells .
Antimicrobial Applications
Derivatives of the compound, such as 8-Hydroxyquinoline derivatives, are known for their extensive applications in the field of analytical chemistry and separation techniques. Their complexes with transition metals also exhibit antibacterial and antifungal activity .
Crystal Structure Analysis
A novel single crystal of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate has been synthesized via a one-pot sequential strategy under sonication . The single crystal has been investigated using X-ray diffraction analysis .
Organic Synthesis
Beyond photovoltaics, (4-Chlorophenyl)triethoxysilane serves as a valuable intermediate in organic synthesis. For example, it can be employed as a substrate in Ni-catalyzed decarboxylative coupling reactions with alkynyl carboxylic acids.
作用機序
Target of Action
Similar compounds have been shown to exhibit neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . These targets play a crucial role in inflammatory responses and neuronal cell death, suggesting potential applications in the treatment of neurodegenerative diseases.
Mode of Action
Similar compounds have been shown to exhibit their neuroprotective and anti-inflammatory effects by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that these compounds may act by modulating ER stress and apoptosis pathways.
Biochemical Pathways
Based on the observed effects on similar compounds, it can be inferred that the compound may affect the er stress pathway and apoptosis pathway . The inhibition of these pathways can lead to reduced neuronal cell death, which is beneficial in the context of neurodegenerative diseases.
Result of Action
Similar compounds have been shown to exhibit neuroprotective and anti-inflammatory effects . These effects are likely the result of the compound’s interaction with its targets and its influence on the associated biochemical pathways.
特性
IUPAC Name |
3-(4-chlorophenyl)-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-4H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDWIMWFLAIPIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50148325 | |
| Record name | 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one | |
CAS RN |
1079-73-8 | |
| Record name | 6-(4-Chlorophenyl)-2,3,4,5-tetrahydro-3-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1079-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001079738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

